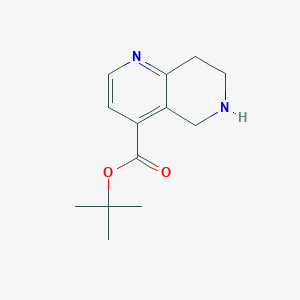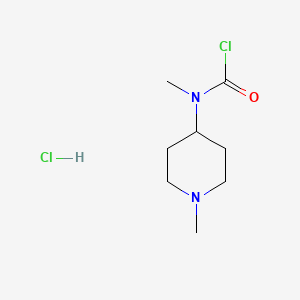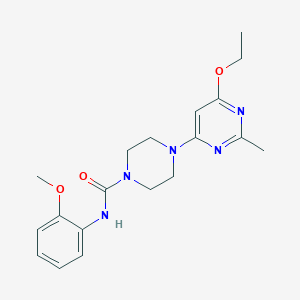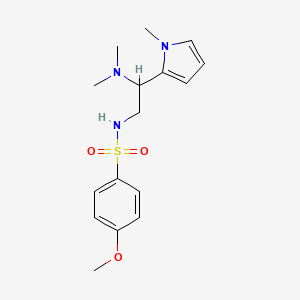
(E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the types of reactions used, the conditions under which the synthesis was carried out, and any catalysts or reagents used .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds that hold these atoms together .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .Scientific Research Applications
DFCA has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and the regulation of gene expression. DFCA has also been used to study the effects of drugs on cells, as well as to study the effects of environmental toxins on cells.
Mechanism of Action
The mechanism of action of DFCA is not fully understood. However, it is believed that DFCA binds to the active site of enzymes, which inhibits their activity. DFCA has also been found to interact with proteins and to regulate gene expression.
Biochemical and Physiological Effects
DFCA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of fatty acids, amino acids, and carbohydrates. It has also been found to inhibit the activity of enzymes involved in DNA replication and transcription. In addition, DFCA has been found to inhibit the activity of enzymes involved in the biosynthesis of proteins.
Advantages and Limitations for Lab Experiments
DFCA has a number of advantages and limitations when used in laboratory experiments. One advantage of DFCA is that it is relatively inexpensive and easy to synthesize. In addition, DFCA is stable and can be stored for long periods of time. However, DFCA is not very soluble in water, which can limit its use in some experiments.
Future Directions
There are a number of potential future directions for DFCA. For example, DFCA could be used to study the effects of drugs on cells and to study the effects of environmental toxins on cells. In addition, DFCA could be used to study the effects of dietary components on metabolism and gene expression. Furthermore, DFCA could be used to study the effects of enzymes on metabolic pathways. Finally, DFCA could be used to study the effects of protein-protein interactions on cellular processes.
Synthesis Methods
DFCA can be synthesized through a variety of methods, including the direct reaction of 2,4-difluorobenzaldehyde with cyanogen bromide, the reaction of 2,4-difluorobenzyl bromide with ethyl cyanoacetate, and the reaction of 2,4-difluorobenzyl bromide with sodium cyanide. The most common synthesis route of DFCA is the reaction of 2,4-difluorobenzyl bromide with ethyl cyanoacetate. In this reaction, the ethyl cyanoacetate is treated with 2,4-difluorobenzyl bromide in the presence of a base, such as potassium carbonate, to form DFCA.
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic Acid involves the reaction of 2,4-difluorobenzaldehyde with malononitrile to form (E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enenitrile, which is then hydrolyzed to form the final product.", "Starting Materials": [ "2,4-difluorobenzaldehyde", "malononitrile", "sodium ethoxide", "water", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2,4-difluorobenzaldehyde with malononitrile in the presence of sodium ethoxide to form (E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enenitrile.", "Step 2: Hydrolyze (E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enenitrile with water and hydrochloric acid to form (E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic Acid." ] } | |
CAS RN |
953905-51-6 |
Molecular Formula |
C10H5F2NO2 |
Molecular Weight |
209.15 g/mol |
IUPAC Name |
2-cyano-3-(2,4-difluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H5F2NO2/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-4H,(H,14,15) |
InChI Key |
UQLFCBBYHQBVQY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)F)C=C(C#N)C(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C=C(C#N)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,3-dimethoxybenzyl)-2-(2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2677314.png)

![3-isopentyl-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2677317.png)
![N-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2677318.png)



![N-(1-cyanocyclohexyl)-N-methyl-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2677328.png)


![1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B2677333.png)

